molecular formula C23H26NO4S2- B10799910 (2S,4S)-1-[(2S)-3-benzoylsulfanyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylate;methane

(2S,4S)-1-[(2S)-3-benzoylsulfanyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylate;methane

Cat. No.: B10799910
M. Wt: 444.6 g/mol
InChI Key: ZDGHSVALHKGLFV-BQBHMPFISA-M
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Description

(2S,4S)-1-[(2S)-3-benzoylsulfanyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylate;methane is a complex organic compound characterized by its unique structure, which includes benzoylsulfanyl and phenylsulfanyl groups attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-1-[(2S)-3-benzoylsulfanyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylate;methane typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The benzoylsulfanyl and phenylsulfanyl groups are then introduced through specific reactions, such as nucleophilic substitution or addition reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-1-[(2S)-3-benzoylsulfanyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylate;methane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles (e.g., halides, amines). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2S,4S)-1-[(2S)-3-benzoylsulfanyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylate;methane is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating the mechanisms of enzyme catalysis and inhibition.

Medicine

In medicine, this compound has potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance products.

Mechanism of Action

The mechanism of action of (2S,4S)-1-[(2S)-3-benzoylsulfanyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylate;methane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4S)-4-hydroxyproline
  • (2S,4S)-4-phenylproline
  • (2S,4S)-4-methylproline

Uniqueness

Compared to similar compounds, (2S,4S)-1-[(2S)-3-benzoylsulfanyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylate;methane stands out due to its dual sulfanyl groups and the specific arrangement of these groups on the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H26NO4S2-

Molecular Weight

444.6 g/mol

IUPAC Name

(2S,4S)-1-[(2S)-3-benzoylsulfanyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylate;methane

InChI

InChI=1S/C22H23NO4S2.CH4/c1-15(14-28-22(27)16-8-4-2-5-9-16)20(24)23-13-18(12-19(23)21(25)26)29-17-10-6-3-7-11-17;/h2-11,15,18-19H,12-14H2,1H3,(H,25,26);1H4/p-1/t15-,18+,19+;/m1./s1

InChI Key

ZDGHSVALHKGLFV-BQBHMPFISA-M

Isomeric SMILES

C.C[C@H](CSC(=O)C1=CC=CC=C1)C(=O)N2C[C@H](C[C@H]2C(=O)[O-])SC3=CC=CC=C3

Canonical SMILES

C.CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)[O-])SC3=CC=CC=C3

Origin of Product

United States

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